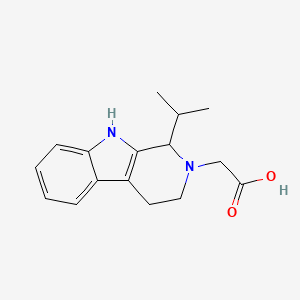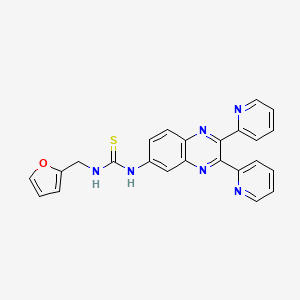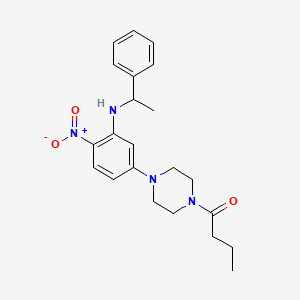
(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, such as the acylation of amines and pyrazole with specific acetyl chlorides to yield new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This process is indicative of the methods that could be applied to synthesize the target compound through similar acylation reactions, showcasing the complexity and versatility of organic synthesis techniques in generating beta-carboline derivatives (Arutjunyan et al., 2013).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by the presence of a tetrahydro-beta-carboline core, a structural motif that offers a rich field for exploring the relationship between molecular architecture and reactivity. Studies on various beta-carboline derivatives provide insights into the molecular conformation and the impact of different functional groups on the compound's stability and reactivity (Saiga et al., 1987).
Chemical Reactions and Properties
Beta-carboline derivatives exhibit a wide range of chemical reactions, including acylation, oxidation, and cyclization. These reactions not only highlight the compound's reactivity but also its potential as a precursor for synthesizing a variety of structurally diverse compounds. The compound's chemical properties, such as its reactivity towards different reagents and conditions, underscore the complexity and potential utility of beta-carbolines in synthetic chemistry (Harley-Mason & Waterfield, 1963).
Physical Properties Analysis
The physical properties of beta-carboline derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can significantly affect its application in various fields (Juma et al., 2009).
Chemical Properties Analysis
The chemical properties of "(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetic acid" are influenced by its functional groups and molecular structure. These properties include acidity, basicity, reactivity towards electrophiles and nucleophiles, and the ability to undergo various organic reactions. Understanding these chemical properties is essential for exploiting the compound's potential in synthetic organic chemistry and other applications (Minehira et al., 2012).
Propiedades
IUPAC Name |
2-(1-propan-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)16-15-12(7-8-18(16)9-14(19)20)11-5-3-4-6-13(11)17-15/h3-6,10,16-17H,7-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAIAELSBSJIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1CC(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4009995.png)
![methyl 2-cyclopentyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B4009998.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide](/img/structure/B4010006.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4010013.png)

![N-(4-bromophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010035.png)
![N-ethyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4010045.png)

![1-(4-methylbenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4010052.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4010061.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4010065.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4010071.png)